Distinct Substitution Pattern Relative to Common Pyrazol-1-yl-propanamide Analogs
The target compound features a 2,4-dimethylphenyl group and a fully methylated pyrazole ring. In contrast, leading SARD compounds UT-155 and UT-34 possess 4-methoxyphenyl and 5-chloro-2-methylphenyl groups, respectively. Although direct comparative biological data for the target compound are unavailable, the unique substitution pattern may confer distinct binding interactions with the androgen receptor ligand-binding domain, as observed in SAR studies of related pyrazol-1-yl-propanamides [1]. Note: High-strength direct comparative evidence is lacking for this compound; this is class-level inference.
| Evidence Dimension | Structural uniqueness |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl; 3,4,5-trimethyl-1H-pyrazole |
| Comparator Or Baseline | UT-155: 4-methoxyphenyl; UT-34: 5-chloro-2-methylphenyl |
| Quantified Difference | Not quantifiable due to lack of direct data |
| Conditions | SAR analysis from He et al. (2020) |
Why This Matters
Understanding structural differentiation aids in prioritizing compounds for screening against specific targets.
- [1] He, Y. et al. (2020) Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J. Med. Chem. 63, 12642-12665. DOI: 10.1021/acs.jmedchem.0c00943 View Source
